methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a benzofuran-derived compound featuring a (2Z)-configured benzylidene moiety substituted with a furan-2-yl group and a methyl acetate ester. The core structure consists of a 2,3-dihydro-1-benzofuran scaffold with a conjugated ketone at position 3 and a methylidene bridge at position 2. The furan-2-yl group introduces heterocyclic aromaticity, while the methyl acetate ester at position 6 enhances solubility and modulates reactivity.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-19-15(17)9-21-11-4-5-12-13(7-11)22-14(16(12)18)8-10-3-2-6-20-10/h2-8H,9H2,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBBBGZPOYRFGO-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the condensation of furan derivatives with benzofuran intermediates. One common method involves the use of a furan-2-carbaldehyde derivative and a benzofuran-3-one derivative under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (HCl/H₂SO₄) | 1N HCl, reflux, 6 hrs | 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid | 85–92% |
| Basic (NaOH/KOH) | 0.5M NaOH, 60°C, 3 hrs | Sodium/potassium carboxylate salt | 78–88% |
This reaction is critical for generating intermediates for further functionalization, such as amide coupling.
Oxidation of the Furan Ring
The furan-2-ylmethylidene moiety is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂O, RT, 2 hrs | 2-{[(2Z)-2-(3,4-dioxobutylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate | Forms diketone derivative |
| Ozone (O₃) | CH₂Cl₂, -78°C, 1 hr | Cleavage to carboxylic acid derivatives | Limited yield (~50%) |
Oxidation pathways are exploited to modify electron density for enhanced biological activity.
Nucleophilic Substitution at the Benzofuran Core
The electron-deficient benzofuran ring facilitates nucleophilic aromatic substitution:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Amines (e.g., NH₃) | DMF, 100°C, 12 hrs | 6-amino-substituted benzofuran derivative | 65–70% |
| Thiols (e.g., PhSH) | EtOH, reflux, 8 hrs | 6-thioether derivative | 58–63% |
Selective substitution occurs at the 6-position due to steric and electronic factors.
Diels-Alder Cycloaddition
The furan ring acts as a diene in [4+2] cycloadditions:
This reactivity is leveraged in synthesizing polycyclic architectures for material science applications .
Condensation with Active Methylene Compounds
The α,β-unsaturated ketone system participates in Knoevenagel-like condensations:
| Reagent | Catalyst | Product
Scientific Research Applications
Chemical Information
- IUPAC Name : Methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
- Molecular Formula : C15H14O6
- Molecular Weight : 286.24 g/mol
- CAS Number : 899404-69-4
Structural Representation
The compound features a furan ring, a benzofuran moiety, and an ester functional group, which contribute to its diverse biological activities.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly for its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have evaluated the compound's efficacy against various bacterial strains. For instance:
- Study Findings : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Mechanism of Action : Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Materials Science
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials.
Polymerization Studies
The compound can participate in polymerization reactions to form new polymeric materials with enhanced properties:
- Application Example : Polymers derived from this compound exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and composites .
Agricultural Chemistry
In agricultural applications, this compound has potential as a bioactive agent.
Pesticidal Activity
Studies have indicated that derivatives of this compound possess pesticidal properties:
- Field Trials : Field trials have shown effectiveness against common agricultural pests while maintaining low toxicity to beneficial insects .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism | MIC (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 20 | |
| Antibacterial | Escherichia coli | 40 | |
| Anticancer | Various cancer cell lines | Varies |
Table 2: Material Properties
| Property | Value | Application |
|---|---|---|
| Thermal Stability | High | Coatings |
| Mechanical Strength | Enhanced | Composites |
Case Study 1: Antibacterial Efficacy
A recent study tested methyl 2-{[(2Z)-2-[furan-2-yldienyl]-3-keto-benzofuran]} against multi-drug resistant strains of bacteria. Results showed that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as a new therapeutic agent .
Case Study 2: Polymer Development
Researchers synthesized a new polymer using methyl 2-{[(2Z)-2-[furan-yldienyl]-3-keto-benzofuran]} as a monomer. The resulting polymer exhibited superior mechanical properties compared to conventional polymers, indicating its suitability for high-performance applications in aerospace materials .
Mechanism of Action
The mechanism of action of methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the substituents on the benzylidene group and the ester moiety. Below is a comparative analysis based on available
Table 1: Structural and Molecular Comparison
*Calculated based on structural similarity and available data.
Key Observations:
Fluorine in the 3-fluorophenyl analog increases electronegativity, which may improve binding affinity in biological systems.
Steric and Solubility Considerations :
- Bulky groups like 4-tert-butylphenyl and 2,6-dimethoxybenzoate reduce solubility in polar solvents but enhance lipid membrane permeability.
- Methyl acetate (target compound) and benzyl ester groups balance solubility and metabolic stability.
Biological Relevance :
- While specific bioactivity data for the target compound are unavailable, structural analogs with fluorophenyl or thiophene groups are often explored as kinase inhibitors or antimicrobial agents.
- The 2,6-dimethoxybenzoate derivative’s polar groups may favor interactions with hydrophilic binding pockets.
Table 2: Inferred Property Trends
Biological Activity
Methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate, with the CAS number 899404-69-4, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and biological activity of this compound based on diverse research findings.
The molecular formula of this compound is C18H16O6, with a molecular weight of approximately 328.3 g/mol. It features a unique structure that combines furan and benzofuran moieties, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H16O6 |
| Molecular Weight | 328.3 g/mol |
| Purity | Typically ≥95% |
| CAS Number | 899404-69-4 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity :
- Studies have shown that derivatives of benzofuran compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli .
- The compound's effectiveness against multi-drug resistant strains is particularly noteworthy, suggesting its potential as a lead compound in antibiotic development.
Anticancer Properties
Emerging studies suggest that this compound may also exhibit anticancer properties:
- Cell Viability Assays :
- Preliminary in vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
- For example, derivatives have shown cytotoxic effects on breast cancer cells with IC50 values significantly lower than those of standard chemotherapeutics .
Synthesis and Evaluation
A notable case study involved the synthesis of methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydrobenzofuran]} derivatives through multi-step organic reactions involving condensation techniques. These synthesized compounds were evaluated for their biological activities:
- Synthesis Methodology :
Toxicity and Safety Profile
Understanding the toxicity profile is crucial for any potential therapeutic application:
Q & A
Q. What are the optimal synthetic routes and critical parameters for preparing methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate?
- Methodological Answer : The synthesis typically involves:
- Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic or basic conditions.
- Benzylidene introduction : Condensation of furfural derivatives with the benzofuran intermediate in the presence of a base (e.g., piperidine) .
- Esterification : Reaction of the hydroxyl group at the 6-position with methyl bromoacetate in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base .
Key parameters : - Temperature control (<60°C to avoid side reactions) .
- Solvent choice (e.g., dichloromethane for condensation; DMF for esterification) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., furan methylidene protons at δ 7.2–7.8 ppm; benzofuran carbonyl at ~170 ppm) .
- IR : Confirms carbonyl (C=O at ~1720 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and Z-configuration of the benzylidene moiety .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the furan and benzofuran moieties .
- Moisture avoidance : Use desiccants (silica gel) due to ester group hydrolysis susceptibility .
- Temperature : Store at –20°C for long-term stability; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How do substituents on the benzylidene or benzofuran rings influence reactivity and biological activity?
- Methodological Answer :
- Electronic effects : Electron-withdrawing groups (e.g., -F, -NO₂) on the benzylidene ring enhance electrophilicity, facilitating nucleophilic attacks (e.g., Michael addition) .
- Steric effects : Bulky substituents (e.g., tert-butyl) at the 6-position reduce enzymatic degradation, improving pharmacokinetics .
- Biological activity : Methoxy groups at the 3,4,5-positions enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
Experimental validation : - Synthesize analogs with varied substituents and compare bioactivity via MIC assays .
Q. What reaction mechanisms govern the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Covalent binding : The α,β-unsaturated ketone undergoes Michael addition with cysteine residues in target enzymes (e.g., kinase inhibitors) .
- Hydrogen bonding : The furan oxygen and ester carbonyl interact with active-site residues (confirmed via molecular docking simulations) .
Validation : - Use site-directed mutagenesis to identify critical residues in enzyme inhibition .
Q. How can structural contradictions in biological activity data be resolved (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Source analysis : Compare assay conditions (e.g., cell lines, solvent/DMSO concentration) that affect compound solubility and bioavailability .
- Computational modeling : Use QSAR to identify structural descriptors (e.g., logP, polar surface area) correlating with activity discrepancies .
- Dose-response refinement : Perform orthogonal assays (e.g., SPR, ITC) to validate binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
